1-Piperidinamine, N,N-dimethyl-
Description
1-Piperidinamine, N,N-dimethyl- (CAS: Not explicitly provided; structurally analogous to compounds in and ) is a piperidine derivative with two methyl groups attached to the amine nitrogen. Piperidine, a six-membered heterocyclic amine, is a common scaffold in pharmaceuticals and agrochemicals. The N,N-dimethyl substitution reduces the compound’s basicity compared to unsubstituted piperidinamine, altering its solubility, reactivity, and biological interactions. This modification is frequently employed to enhance metabolic stability or modulate target binding .
Properties
CAS No. |
49840-60-0 |
|---|---|
Molecular Formula |
C7H16N2 |
Molecular Weight |
128.22 g/mol |
IUPAC Name |
N,N-dimethylpiperidin-1-amine |
InChI |
InChI=1S/C7H16N2/c1-8(2)9-6-4-3-5-7-9/h3-7H2,1-2H3 |
InChI Key |
MLACQEBQGUBHKX-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)N1CCCCC1 |
Origin of Product |
United States |
Comparison with Similar Compounds
Aliphatic N,N-Dimethylamines
- 1-Dodecanamine, N,N-dimethyl- and 1-Tetradecanamine, N,N-dimethyl- ():
These long-chain aliphatic amines share the N,N-dimethyl substitution but lack the piperidine ring. They exhibit higher lipophilicity (logP > 5) compared to 1-Piperidinamine, N,N-dimethyl- (estimated logP ~1.5–2.5), influencing their membrane permeability and biological roles. For example, 1-Dodecanamine, N,N-dimethyl- is a major component in fungal extracts with antimicrobial properties, while 1-Piperidinamine derivatives are more commonly associated with neurological or enzymatic modulation .
| Property | 1-Piperidinamine, N,N-dimethyl- | 1-Dodecanamine, N,N-dimethyl- |
|---|---|---|
| Molecular Weight | ~128 g/mol | ~213 g/mol |
| logP (Predicted) | 1.5–2.5 | 5.8 |
| Biological Role | Enzyme modulation, drug scaffolds | Antimicrobial, surfactant |
Non-Dimethylated Piperidinamines
Compounds like 1-Benzyl-4-phenylamino-4-piperidinecarboxamide () retain the piperidine core but lack N,N-dimethyl substitution. The free amine group enables stronger hydrogen bonding with biological targets, often enhancing potency. For instance, N,N-dimethyl derivatives of peptidomimetics () show reduced antiviral activity due to the absence of a protonated amine critical for target interaction .
Piperazine Derivatives
N,N-Dimethyl-2-piperazin-1-ylacetamide () replaces piperidine with a piperazine ring, introducing an additional nitrogen. Piperazine derivatives generally exhibit higher water solubility and altered basicity (pKa ~9.5 for piperazine vs. ~11 for piperidine). This impacts their pharmacokinetics; for example, piperazine-based drugs often have improved oral bioavailability compared to piperidine analogs .
Coordination Ligands
DMEDA (N,N'-dimethylethane-1,2-diamine) () is a linear diamine used in metal coordination. Unlike 1-Piperidinamine, N,N-dimethyl-, DMEDA’s flexible structure allows for chelation of transition metals (e.g., Cu, Ni), whereas the rigid piperidine ring in 1-Piperidinamine limits its utility in coordination chemistry .
Physicochemical Properties and Solvent Interactions
highlights that solvent choice significantly affects properties like density and refractive index for N,N-dimethylated compounds. For 1-Piperidinamine, N,N-dimethyl-:
- Solubility : Miscible in polar aprotic solvents (e.g., N,N-dimethylformamide) but less soluble in water due to reduced basicity.
- Conductance : Lower ionic conductance compared to primary amines, as dimethylation minimizes protonation in solution .
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